molecular formula C9H10N2O3 B14260440 3-Amino-3-oxopropyl pyridine-3-carboxylate CAS No. 141606-50-0

3-Amino-3-oxopropyl pyridine-3-carboxylate

Cat. No.: B14260440
CAS No.: 141606-50-0
M. Wt: 194.19 g/mol
InChI Key: NIUFUFQSEGUPCG-UHFFFAOYSA-N
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Description

3-Amino-3-oxopropyl pyridine-3-carboxylate is a heterocyclic compound that features both an amino group and a carboxylate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the condensation of 3-aminopyridine with β-ketoesters under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or metal catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-oxopropyl pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

141606-50-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(3-amino-3-oxopropyl) pyridine-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c10-8(12)3-5-14-9(13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,12)

InChI Key

NIUFUFQSEGUPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCC(=O)N

Origin of Product

United States

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